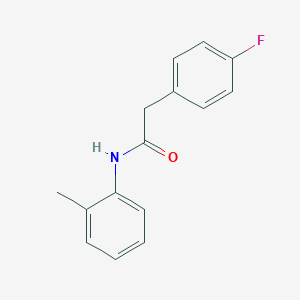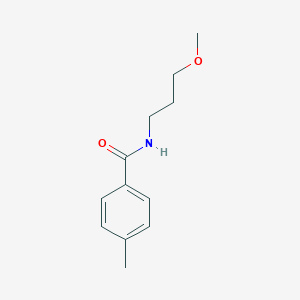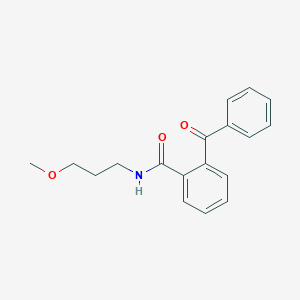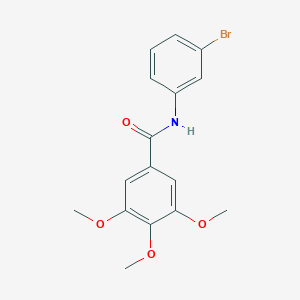
3-chloro-N-(3,4-dimethoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(3,4-dimethoxyphenyl)benzamide, also known as AG490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. It is a tyrosine kinase inhibitor that selectively targets the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathways.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(3,4-dimethoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer. 3-chloro-N-(3,4-dimethoxyphenyl)benzamide has also been found to sensitize cancer cells to chemotherapy and radiation therapy. In addition to cancer treatment, 3-chloro-N-(3,4-dimethoxyphenyl)benzamide has been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Wirkmechanismus
3-chloro-N-(3,4-dimethoxyphenyl)benzamide selectively targets the JAK/STAT signaling pathway, which is involved in cell growth, differentiation, and survival. JAKs are enzymes that phosphorylate and activate STATs, which then translocate to the nucleus and regulate gene expression. 3-chloro-N-(3,4-dimethoxyphenyl)benzamide inhibits the activation of JAKs, thereby preventing the phosphorylation and activation of STATs. This leads to the inhibition of cell growth and proliferation, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-chloro-N-(3,4-dimethoxyphenyl)benzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 3-chloro-N-(3,4-dimethoxyphenyl)benzamide inhibits the JAK/STAT signaling pathway, leading to the inhibition of cell growth and proliferation, and the induction of apoptosis. In addition, 3-chloro-N-(3,4-dimethoxyphenyl)benzamide has been found to sensitize cancer cells to chemotherapy and radiation therapy. In autoimmune diseases, 3-chloro-N-(3,4-dimethoxyphenyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Vorteile Und Einschränkungen Für Laborexperimente
3-chloro-N-(3,4-dimethoxyphenyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, with a large body of literature available on its mechanism of action and therapeutic applications. However, 3-chloro-N-(3,4-dimethoxyphenyl)benzamide also has some limitations. It is not a selective inhibitor, and can inhibit other kinases besides JAKs. In addition, its potency and efficacy can vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of 3-chloro-N-(3,4-dimethoxyphenyl)benzamide. One area of research is the development of more selective JAK inhibitors with improved potency and efficacy. Another area of research is the combination of 3-chloro-N-(3,4-dimethoxyphenyl)benzamide with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their effectiveness. In addition, the potential use of 3-chloro-N-(3,4-dimethoxyphenyl)benzamide in the treatment of autoimmune diseases and other inflammatory conditions warrants further investigation. Finally, the study of the downstream targets of JAK/STAT signaling may lead to the identification of novel therapeutic targets for cancer and other diseases.
Synthesemethoden
3-chloro-N-(3,4-dimethoxyphenyl)benzamide can be synthesized through a series of chemical reactions starting with 3,4-dimethoxybenzaldehyde and 3-chlorobenzoyl chloride. The intermediate product is then reacted with 4-aminophenol in the presence of a catalyst to yield 3-chloro-N-(3,4-dimethoxyphenyl)benzamide. The purity of the compound can be further improved through recrystallization.
Eigenschaften
Molekularformel |
C15H14ClNO3 |
|---|---|
Molekulargewicht |
291.73 g/mol |
IUPAC-Name |
3-chloro-N-(3,4-dimethoxyphenyl)benzamide |
InChI |
InChI=1S/C15H14ClNO3/c1-19-13-7-6-12(9-14(13)20-2)17-15(18)10-4-3-5-11(16)8-10/h3-9H,1-2H3,(H,17,18) |
InChI-Schlüssel |
TYUPOTXFKVSASP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



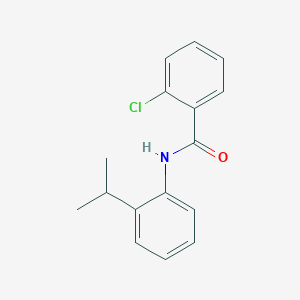

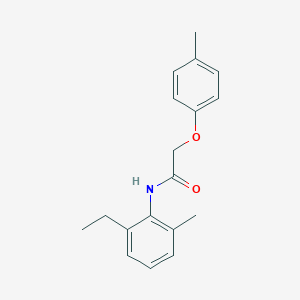

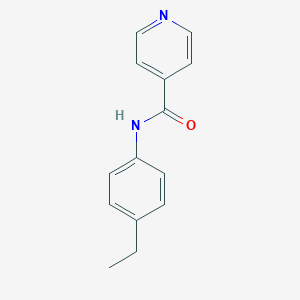

![N-[4-(diethylamino)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B291804.png)
